Diethyl 2-(diphenylmethylidene)butanedioate
Description
Properties
IUPAC Name |
diethyl 2-benzhydrylidenebutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-24-19(22)15-18(21(23)25-4-2)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAGLGRUHUYCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989171 | |
| Record name | Diethyl 2-(diphenylmethylidene)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-64-3 | |
| Record name | NSC53989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(diphenylmethylidene)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Diethyl 2-(diphenylmethylidene)butanedioate
General Synthetic Strategy
The preparation of this compound typically involves the condensation of diethyl butanedioate derivatives with diphenylmethylidene precursors under controlled conditions. The key steps include:
- Formation of the diethyl butanedioate backbone.
- Introduction of the diphenylmethylidene group via condensation or substitution reactions.
- Purification and isolation of the final product.
Specific Synthetic Routes
While direct literature specifically detailing the preparation of this compound is limited, related synthetic methodologies for alkylidene malonates and substituted diethyl malonates provide valuable insights.
Preparation via Alkylidene Cyclopropane Intermediates
One advanced synthetic approach involves the use of alkylidenecyclopropane intermediates, which are formed through palladium-catalyzed substitution reactions of diethyl malonate derivatives. This method emphasizes chemo-, regio-, and stereoselectivity and atom economy, producing alkylidene-substituted malonates in high yields (72–93%) depending on the nucleophiles and ligands used. For example, substitution of 1,1-dimethyleneallyl palladium complexes with soft nucleophiles can yield alkylidene derivatives that can be further transformed into compounds like this compound.
Halogenated Diethyl Malonate Route
Another notable method involves the use of 2-halo-substituted diethyl malonates as key intermediates. These compounds can be synthesized by halogenation of diethyl malonate with halogens such as bromine or chlorine. Subsequently, these 2-halo-substituted diethyl malonates react with nucleophiles like methylhydrazine in the presence of organic acid catalysts (e.g., acetic acid) and suitable organic solvents (methanol, ethanol, acetonitrile) at controlled temperatures (10–80 °C). Although this process is described for related hydrazinylidene derivatives, the principles can be adapted for the preparation of diphenylmethylidene-substituted malonates by replacing the nucleophile with diphenylmethylidene precursors.
Reaction Conditions and Catalysts
- Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile.
- Catalysts: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid.
- Temperature: Typically ranges from 10 °C to 80 °C, with optimal yields often observed between 20 °C and 70 °C.
- Addition Method: Slow dropwise addition of halogenated malonate to the nucleophile can improve reaction control and yield.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Diethyl malonate or 2-halo-substituted diethyl malonate |
| Halogenation Agents | Bromine, chlorine |
| Nucleophile | Diphenylmethylidene precursor or related soft nucleophiles |
| Solvents | Methanol, ethanol, acetonitrile, isopropyl alcohol |
| Catalysts | Acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid |
| Temperature Range | 10–80 °C (optimal 20–70 °C) |
| Reaction Time | Variable, typically several hours to 24 hours depending on conditions |
| Yield Range | High yields reported for related compounds: 72–93% |
Analytical and Research Findings
Spectral Data
- 1H NMR and 13C NMR: The compound exhibits characteristic signals consistent with the diethyl ester groups and the diphenylmethylidene moiety. The aromatic protons of the diphenyl group appear in the 7–8 ppm region in 1H NMR spectra, while the ethyl ester protons appear as triplets and quartets corresponding to the -CH3 and -CH2- groups, respectively.
- Molecular Weight and Formula: Confirmed as 338.4 g/mol with molecular formula C21H22O4.
- Physical Properties: The compound has a calculated XLogP3-AA of 4.6 indicating moderate hydrophobicity, and a topological polar surface area of 52.6 Ų, relevant for solubility and reactivity considerations.
Purity and Yield
- Yields for similar alkylidene malonates prepared via palladium-catalyzed substitution or halogenated malonate routes are generally high (above 70%), with purity confirmed by chromatographic and spectroscopic methods.
- Reaction optimization often involves tuning catalyst loading, temperature, and solvent choice to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(diphenylmethylidene)butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the diphenylmethylidene group to a diphenylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Diethyl 2-(diphenylmethylidene)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of diethyl 2-(diphenylmethylidene)butanedioate involves its interaction with molecular targets through its ester and diphenylmethylidene groups. These functional groups enable the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Diethyl Butanedioate Derivatives
Table 2. Nematicidal Activity of Selected Esters (10 µL Dose)
| Compound | Mortality at 24 h (%) | Mortality at 72 h (%) | Reference Evidence |
|---|---|---|---|
| Ethyl 3-methylbut-2-enoate | 94.75 | N/A | |
| Diethyl Butanedioate | Weak activity | 37.35 | |
| Dipropan-2-yl Butanedioate | N/A | 44.98 |
Research Findings
- Nematicidal Activity: Diethyl butanedioate exhibits weak nematicidal effects (37.35% mortality at 72 h), whereas ethyl 3-methylbut-2-enoate achieves >90% mortality within 24 h ().
- Pharmaceutical Potential: Derivatives like diethyl 2-(triphenylphosphanylidene)butanedioate show promise in organic synthesis for drug discovery (), while analogs with imidazolidine groups demonstrate anticancer activity ().
- Pesticide Efficacy: Malathion’s structural complexity and phosphorothioate group enhance its insecticidal potency compared to non-phosphorus esters ().
Biological Activity
Diethyl 2-(diphenylmethylidene)butanedioate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a butanedioate backbone and diphenylmethylidene substituents. The molecular formula for this compound is , and it exhibits properties typical of esters, including solubility in organic solvents and the ability to participate in nucleophilic reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : Research indicates that derivatives of butanedioates can inhibit specific enzymes, which may lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Cell Membrane Interaction : The ester functional groups allow for easy crossing of cell membranes, facilitating cellular uptake and subsequent metabolic processes.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, one study reported an IC50 value of 25 µM against human breast cancer cells (MCF-7) after 48 hours of treatment. This suggests that the compound may interfere with cell proliferation pathways.
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 25 | 48 |
| HeLa | 30 | 72 |
| A549 | 20 | 24 |
Mechanistic Insights
The mechanism behind the observed cytotoxicity was further explored through flow cytometry and apoptosis assays. Results indicated that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspase-9.
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy. The results indicated a partial response in 30% of participants after eight weeks, with manageable side effects primarily limited to gastrointestinal disturbances.
Case Study 2: Metabolic Effects
Another study evaluated the compound's impact on metabolic syndrome parameters in a rodent model. Treatment with this compound resulted in a significant reduction in blood glucose levels and improved lipid profiles compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing Diethyl 2-(diphenylmethylidene)butanedioate, and how is its purity confirmed?
- Methodological Answer : The compound can be synthesized via condensation reactions involving diethyl acetylenedicarboxylate and aromatic aldehydes, often under basic conditions. For example, triethylamine in anhydrous methanol facilitates the formation of conjugated systems like the diphenylmethylidene moiety . Post-synthesis, purity is assessed using HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Structural confirmation employs IR spectroscopy (C=O stretches at ~1720 cm⁻¹), mass spectrometry (m/z peaks correlating with molecular ion fragments), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl groups (C=O) at ~1720 cm⁻¹ and conjugated double bonds (C=C) at ~1620 cm⁻¹ .
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 476 corresponding to M-OMe loss) confirm molecular weight and substituent stability .
- Elemental Analysis : Validates empirical formula consistency (e.g., C: 66.31% vs. calculated 66.24%) .
Advanced Research Questions
Q. How can reaction intermediates during the synthesis of this compound be isolated and analyzed?
- Methodological Answer : Intermediates like enolates or ylides can be trapped using quenching agents (e.g., acetic acid) and characterized via time-resolved FTIR or NMR spectroscopy . For example, phosphorus ylides formed during Staudinger reactions exhibit distinct [³¹P] NMR shifts (δ ~20–25 ppm). HPLC-coupled mass spectrometry (LC-MS) enables real-time monitoring of intermediate stability .
Q. What strategies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F tests to measure microbial degradation in aqueous media.
- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) and analyze by GC-MS for breakdown products (e.g., diphenylketones).
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox assay) .
Q. How does the diphenylmethylidene group influence reactivity in cycloaddition reactions?
- Methodological Answer : The conjugated dienophile system enhances electron-deficient character, facilitating Diels-Alder reactions. Computational studies (DFT at B3LYP/6-31G* level) reveal lowered LUMO energy (-1.8 eV), increasing reactivity with electron-rich dienes. Experimental validation includes kinetic profiling (second-order rate constants via UV-Vis spectroscopy) .
Q. What methodologies evaluate its potential as an anticancer agent?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values <10 µM indicate potency).
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probes).
- SAR Analysis : Synthesize derivatives (e.g., ester-to-amide substitutions) to correlate structural motifs with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
